molecular formula C128H194N40O28S2 B1146130 Deltibant CAS No. 140661-97-8

Deltibant

货号: B1146130
CAS 编号: 140661-97-8
分子量: 2805.3 g/mol
InChI 键: JKUYFMHGTOPVMR-WQVVEKGHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

德尔替班的合成涉及通过固相肽合成 (SPPS) 组装其肽链。这种方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。 反应条件通常涉及使用偶联试剂,如HBTU (O-(苯并三唑-1-基)-N,N,N’,N’-四甲基脲六氟磷酸盐) 和碱,如DIPEA (N,N-二异丙基乙胺),以促进肽键的形成 . 肽链完全组装后,将其从树脂上裂解,并使用高效液相色谱 (HPLC) 进行纯化。

化学反应分析

德尔替班会经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂,如过氧化氢,和还原剂,如硼氢化钠。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,德尔替班的氧化会导致二硫键的形成,而还原可以断裂这些键 .

科学研究应用

德尔替班因其潜在的治疗应用而被广泛研究。在医学领域,它已被研究用于治疗急性创伤性脑损伤患者的神经保护作用。 尽管临床前结果有希望,但临床试验显示出混合的结果,最终其开发被中止 . 除了其医疗应用外,德尔替班还被用于研究中,以研究缓激肽在炎症反应和血管通透性中的作用 .

作用机制

生物活性

Deltibant, also known as CP-0127 or Bradycor, is a bradykinin receptor antagonist that has garnered interest for its potential therapeutic applications, particularly in the context of systemic inflammatory response syndrome (SIRS) and sepsis. This article provides an overview of the biological activity of this compound, focusing on its mechanisms, clinical trial outcomes, and implications for future research.

This compound functions primarily as an antagonist to the bradykinin B2 receptor (B2R), which plays a crucial role in mediating inflammatory responses. By blocking this receptor, this compound can potentially modulate the excessive inflammatory response associated with conditions like sepsis and traumatic brain injury (TBI) . The modulation of bradykinin signaling is significant because excessive bradykinin can lead to vasodilation, increased vascular permeability, and ultimately contribute to organ dysfunction .

Phase II Trials in Sepsis

A pivotal phase II trial involving 504 patients with SIRS and documented infections was conducted across 47 hospitals. This randomized, placebo-controlled study aimed to assess the efficacy of this compound in improving survival rates among patients with sepsis. The trial administered a continuous intravenous infusion of this compound at varying doses (0.3, 1.0, or 3.0 µg/kg/min) over three days .

Key Outcomes:

  • 28-Day Survival Rate: The overall study did not show a statistically significant improvement in 28-day survival across all patients. However, a post-hoc analysis indicated that patients with gram-negative infections exhibited a significant reduction in mortality from 50% to 22.2% (P = .005) .
  • Subgroup Analysis: While the overall group showed no significant benefits, those with gram-negative infections responded favorably to treatment with this compound .

Neuroprotective Effects in Traumatic Brain Injury

This compound has also been investigated for its neuroprotective properties in patients with severe TBI. In a study assessing its effects on intracranial pressure (ICP) and neurological outcomes, patients receiving this compound demonstrated lower ICP levels compared to placebo . Although the differences were not statistically significant across all measures, trends suggested a potential benefit in reducing mortality and improving long-term outcomes.

Study Findings:

  • Mortality Rates: The 28-day all-cause mortality was 20% in the this compound group versus 27% in the placebo group.
  • Glasgow Outcome Score (GOS): There was a 10.3% improvement in GOS at three months for those treated with this compound .

Data Summary

StudyPopulationInterventionKey Findings
Phase II Sepsis Trial504 patients with SIRSThis compound (0.3/1.0/3.0 µg/kg/min) vs. placeboSignificant reduction in mortality for gram-negative infections; overall survival not significantly improved
TBI StudySevere TBI patientsThis compound vs. placeboLower ICP levels; reduced mortality from 27% to 20%

Case Studies and Future Directions

The promising results from both sepsis and TBI studies suggest that further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • Larger Sample Sizes: To confirm the beneficial effects observed in specific subgroups.
  • Long-Term Outcomes: Investigating the impact on quality of life and functional recovery post-treatment.
  • Mechanistic Studies: Understanding how this compound interacts with other inflammatory mediators beyond bradykinin.

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[(3S)-1-[6-[(3R)-3-[(2R)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C128H194N40O28S2/c1-71(2)55-85(105(177)155-83(121(193)194)41-25-49-147-127(139)140)157-109(181)89(59-75-33-15-9-16-34-75)159-111(183)91(161-107(179)87(57-73-29-11-7-12-30-73)151-99(171)65-149-113(185)95-61-77(169)67-167(95)117(189)93-43-27-53-163(93)115(187)81(39-23-47-145-125(135)136)153-103(175)79(129)37-21-45-143-123(131)132)69-197-97-63-101(173)165(119(97)191)51-19-5-6-20-52-166-102(174)64-98(120(166)192)198-70-92(112(184)160-90(60-76-35-17-10-18-36-76)110(182)158-86(56-72(3)4)106(178)156-84(122(195)196)42-26-50-148-128(141)142)162-108(180)88(58-74-31-13-8-14-32-74)152-100(172)66-150-114(186)96-62-78(170)68-168(96)118(190)94-44-28-54-164(94)116(188)82(40-24-48-146-126(137)138)154-104(176)80(130)38-22-46-144-124(133)134/h7-18,29-36,71-72,77-98,169-170H,5-6,19-28,37-70,129-130H2,1-4H3,(H,149,185)(H,150,186)(H,151,171)(H,152,172)(H,153,175)(H,154,176)(H,155,177)(H,156,178)(H,157,181)(H,158,182)(H,159,183)(H,160,184)(H,161,179)(H,162,180)(H,193,194)(H,195,196)(H4,131,132,143)(H4,133,134,144)(H4,135,136,145)(H4,137,138,146)(H4,139,140,147)(H4,141,142,148)/t77-,78-,79-,80-,81+,82+,83+,84+,85+,86+,87+,88+,89-,90-,91+,92+,93+,94+,95+,96+,97-,98+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUYFMHGTOPVMR-WQVVEKGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CSC2CC(=O)N(C2=O)CCCCCCN3C(=O)CC(C3=O)SCC(C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)C9CC(CN9C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CS[C@@H]2CC(=O)N(C2=O)CCCCCCN3C(=O)C[C@@H](C3=O)SC[C@@H](C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)[C@@H]9C[C@H](CN9C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C128H194N40O28S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2805.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140661-97-8
Record name Deltibant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140661978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DELTIBANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6151J4V7VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。